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molecular formula C9H11N3O3 B8283649 Ethyl 7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate

Ethyl 7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No. B8283649
M. Wt: 209.20 g/mol
InChI Key: DMAYZBCJZVGHMQ-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Ethyl 7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate (1.711 mmol, 0.358 g) was dissolved in ethanol (5 ml) and cooled to 0° C. 1N solution of NaOH (5 ml) was slowly added. The resulting mixture was heated to 60° C. for 1.5 h. Ethanol was evaporated, the residue diluted with tert-butyl methyl ether and acidified with 2 N HCl solution under cold conditions. The mixture was stirred for overnight. DCM and water was added and the precipitate was filtered. Phases in the filtrate were separated and the water phase was evaporated. The residue from water and precipitate were combined. 0.592 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 2.73 (t, 2H), 4.12 (t, 2H), 7.58 (s, 1H), 11.09 (bs, 1H).
Quantity
0.358 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]2[CH:8]=[C:9]([C:11]([O:13]CC)=[O:12])[N:10]=[C:4]2[NH:3]1.[OH-].[Na+]>C(O)C>[O:1]=[C:2]1[CH2:7][CH2:6][N:5]2[CH:8]=[C:9]([C:11]([OH:13])=[O:12])[N:10]=[C:4]2[NH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.358 g
Type
reactant
Smiles
O=C1NC=2N(CC1)C=C(N2)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 60° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
ADDITION
Type
ADDITION
Details
the residue diluted with tert-butyl methyl ether
ADDITION
Type
ADDITION
Details
DCM and water was added
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
Phases in the filtrate were separated
CUSTOM
Type
CUSTOM
Details
the water phase was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1NC=2N(CC1)C=C(N2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.592 g
YIELD: CALCULATEDPERCENTYIELD 191%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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